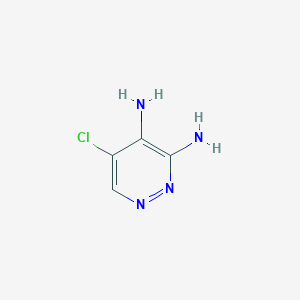

5-Chloropyridazine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridazine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,6,8)(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBQDPKAVHCKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291760 | |

| Record name | 5-chloropyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89123-72-8 | |

| Record name | NSC77843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloropyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloropyridazine-3,4-diamine synthesis and properties

An In-depth Technical Guide to 5-Chloropyridazine-3,4-diamine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 89123-72-8), a heterocyclic compound of significant interest in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is not extensively published, this document synthesizes available information, presents logical synthetic strategies based on established pyridazine chemistry, predicts its physicochemical and spectroscopic properties, and explores its potential applications. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the handling and utilization of this valuable chemical scaffold.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine compounds represent a critical class of aromatic heterocycles, characterized by a six-membered ring containing two adjacent nitrogen atoms. This unique electronic structure imparts distinct chemical properties, making pyridazines and their derivatives privileged scaffolds in drug discovery.[1] They are known to exhibit a wide range of physiological activities, including cardiotonic, antiviral, and anticancer properties.[1][2] The incorporation of chlorine atoms and amino groups onto the pyridazine core, as seen in this compound, creates a versatile building block with multiple reactive sites, enabling the synthesis of complex molecular architectures and diverse compound libraries.[3][4] As a key intermediate, it holds potential for the development of novel therapeutics and functional materials.[5]

Synthesis and Mechanistic Considerations

Direct, peer-reviewed synthetic protocols for this compound (CAS 89123-72-8) are not extensively detailed in publicly available literature. However, a logical synthesis can be postulated based on the well-established reactivity of related chloropyridazines. The primary strategy involves the selective nucleophilic aromatic substitution of polychlorinated pyridazine precursors.

Proposed Synthetic Pathway

A plausible route to this compound would likely commence from a trichlorinated pyridazine, such as 3,4,5-trichloropyridazine. The synthesis would proceed via a two-step regioselective amination process.

-

Initial Amination: The first amination would likely occur at the most electrophilic carbon position, influenced by the electron-withdrawing effects of the nitrogen atoms and adjacent chlorine atoms.

-

Second Amination: A subsequent amination under controlled conditions would replace a second chlorine atom to yield the desired 3,4-diamine product. The precise conditions (temperature, pressure, solvent, and source of ammonia) would be critical to control regioselectivity and prevent side reactions.

Caption: Proposed two-step synthesis of this compound.

Reference Protocol: Synthesis of an Isomer (6-chloro-4-aminopyridazine)

To provide a validated experimental context for the amination of a dichloropyridazine, the synthesis of the related isomer, 6-chloro-4-aminopyridazine (also known as 5-Amino-3-chloropyridazine), is instructive.[5][6]

Experimental Protocol:

-

Reaction Setup: To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol), ammonia (8 mL), and dioxane (2 mL).[6]

-

Reaction Conditions: The reaction mixture is stirred at 100 °C overnight.[6]

-

Workup and Isolation: Upon completion, the reaction is cooled, and the resulting solid is collected by filtration.[6]

-

Purification: The crude solid can be further purified by recrystallization or column chromatography to yield 6-chloro-4-aminopyridazine as a brown solid (yield: 62%).[6]

This established protocol demonstrates the feasibility of selective amination on a dichloropyridazine ring, supporting the logic of the proposed pathway for the title compound.

Caption: Workflow for the synthesis of an isomeric aminopyridazine.[6]

Physicochemical and Spectroscopic Properties

General Properties

Comprehensive experimental data for this compound is scarce. The following table summarizes its known identifiers and compares them with closely related, better-characterized isomers to provide a useful reference for researchers.

| Property | This compound | 6-Chloropyridazine-3,4-diamine | 5-Amino-3-chloropyridazine |

| CAS Number | 89123-72-8[7][8] | 932-50-3 | 29049-45-4[9] |

| Molecular Formula | C₄H₅ClN₄[8] | C₄H₅ClN₄ | C₄H₄ClN₃[9] |

| Molecular Weight | 144.56 g/mol | 144.56 g/mol | 129.55 g/mol [9] |

| Physical Form | Not specified | Solid | Crystalline Product[1] |

| Purity | Not specified | ~95% | Not specified |

| Storage Temp. | Not specified | 2-8°C, inert atmosphere, dark place | Not specified |

Predicted Spectroscopic Profile

For researchers synthesizing this compound, the following spectroscopic characteristics are predicted based on its structure and general principles of spectroscopy.[10][11]

-

¹H NMR: The spectrum is expected to be simple.

-

A singlet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the single proton on the pyridazine ring.

-

Two distinct, broad singlets corresponding to the two non-equivalent amine (-NH₂) groups. The chemical shifts of these protons can vary depending on the solvent and concentration.

-

-

¹³C NMR: Four signals are expected in the aromatic region, corresponding to the four unique carbon atoms of the pyridazine ring.

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

A molecular ion peak (M⁺) at m/z ≈ 144.

-

A characteristic isotopic peak (M+2) at m/z ≈ 146, with an intensity approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.[12]

-

Reactivity and Applications in Drug Discovery

The chemical architecture of this compound offers multiple avenues for synthetic elaboration, making it a highly valuable intermediate.

Core Reactivity

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine.[13] The two adjacent amino groups can act as internal nucleophiles or be functionalized further.

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) to introduce further diversity.

-

Cyclization Reactions: The ortho-diamine arrangement is a classic precursor for forming fused five-membered heterocyclic rings. Reaction with reagents like carboxylic acids, phosgene derivatives, or cyanogen bromide can lead to the formation of imidazo[4,5-d]pyridazines.

-

Amine Functionalization: The amino groups can undergo standard reactions such as acylation, alkylation, or diazotization, allowing for their conversion into other functional groups or for linking to other molecular fragments.

Caption: Key reaction pathways and potential therapeutic applications.

Role in Medicinal Chemistry

The pyridazine core is a component of numerous biologically active molecules.[14] Derivatives of chloropyridazines have been investigated as promising anticancer agents, acting through mechanisms such as the inhibition of Poly (ADP-ribose) polymerase (PARP-1).[2] The ortho-diamine functionality is particularly useful for constructing rigid, planar fused-ring systems that can effectively interact with biological targets like enzyme active sites and DNA.[4] The strategic combination of the pyridazine core with other pharmacophores through the reactive handles on this compound is a promising strategy for discovering new lead compounds.[2]

Safety, Handling, and Storage

While specific safety data for this compound is not available, data from the closely related isomer 5-Amino-3-chloropyridazine (CAS 29049-45-4) should be used as a precautionary guide.

-

Hazard Identification:

-

Recommended Precautions:

-

Handle only in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Based on the recommendations for the 6-chloro isomer, this compound should be stored in a tightly sealed container in a cool, dry, dark place (2-8°C) under an inert atmosphere to ensure stability.

Conclusion

This compound is a strategically important heterocyclic building block with significant untapped potential. Although detailed characterization is not yet widespread, its synthesis is logically achievable through established chemical principles. Its trifunctional nature—a displaceable chlorine atom and a reactive ortho-diamine moiety—makes it an exceptionally versatile precursor for the synthesis of complex fused heterocycles relevant to drug discovery and materials science. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently incorporate this valuable compound into their synthetic programs.

References

-

PubChem. (n.d.). 5-Amino-3-chloro-pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. Retrieved from [Link]

-

Gull, Y., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-chloro-8-phenylpyrido[3,4-d]pyridazine. Retrieved from [Link]

-

Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

CASNU.COM. (n.d.). 89123-72-8 this compound. Retrieved from [Link]

- Google Patents. (2014). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2022). CN114315706A - Synthetic method of 3, 4-diaminopyridine.

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

-

MDPI. (2017). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Gregory, T. et al. (2010). NMR Chemical Shifts of Trace Impurities. EPFL. Retrieved from [Link]

-

Scribd. (n.d.). Spec Ir NMR Spectra Tables PDF. Retrieved from [Link]

-

University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 [chemicalbook.com]

- 6. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 8. 89123-72-8 this compound [casnu.com]

- 9. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. scribd.com [scribd.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. 29049-45-4 Cas No. | 5-Amino-3-chloropyridazine | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 5-Chloropyridazine-3,4-diamine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine and its derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. The inherent electronic properties of the 1,2-diazine ring system, coupled with the ability to introduce a variety of functional groups, have led to the discovery of numerous pyridazine-containing compounds with a wide spectrum of biological activities, including antihypertensive, cardiotonic, antiviral, and anticancer properties. In particular, aminopyridazines serve as crucial intermediates in the development of novel therapeutics.

5-Chloropyridazine-3,4-diamine, the subject of this guide, is a trifunctionalized pyridazine of particular interest. The vicinal diamino groups at the C3 and C4 positions provide a reactive handle for the construction of fused five- or six-membered rings, such as imidazo[4,5-c]pyridazines or pyrazino[2,3-c]pyridazines. The chlorine atom at the C5 position offers a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Proposed Synthetic Strategy: Regioselective Amination of a Polychlorinated Precursor

Based on an extensive review of analogous synthetic transformations, the most plausible and efficient route to this compound is proposed to proceed via a regioselective amination of a suitable polychlorinated pyridazine precursor. This strategy leverages the differential reactivity of the chloro-substituents on the pyridazine ring, which can be influenced by both electronic and steric factors. A potential starting material for this approach is 3,4,5-trichloropyridazine.

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of an Aminodichloropyridazine Intermediate

The first step involves the selective monoamination of 3,4,5-trichloropyridazine. The position of the initial amination is critical for the success of the overall synthesis. Nucleophilic aromatic substitution on chloropyridazines is generally favored at positions with lower electron density. In the case of 3,4,5-trichloropyridazine, the C4 and C6 positions are typically more activated towards nucleophilic attack. However, the regioselectivity can be influenced by the reaction conditions.

Step 2: Synthesis of this compound

The second step involves the introduction of the second amino group to afford the target molecule. This step requires careful control of reaction conditions to achieve the desired diamination product while retaining the chlorine atom at the 5-position.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established procedures for the amination of related chloropyridazines. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Materials and Instrumentation

-

Reagents: 3,4,5-Trichloropyridazine, Anhydrous Methanol, Anhydrous Dioxane, Ammonia (gas or concentrated aqueous solution), Sodium Hydroxide, Diethyl Ether, Ethyl Acetate, Petroleum Ether, Silica Gel for column chromatography.

-

Instrumentation: High-pressure reaction vessel (autoclave), rotary evaporator, vacuum drying oven, thin-layer chromatography (TLC) plates, column chromatography setup, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

Synthesis of 4-Amino-3,5-dichloropyridazine (Intermediate)

A plausible approach for the initial amination is based on the selective reaction at the C4 position of 3,4,5-trichloropyridazine.

Procedure:

-

In a high-pressure reaction vessel, dissolve 3,4,5-trichloropyridazine (1.0 eq.) in a suitable solvent such as anhydrous methanol or dioxane.

-

Cool the solution and introduce ammonia (excess, e.g., 8-10 eq.) either as a gas or a concentrated aqueous solution.

-

Seal the vessel and heat the reaction mixture to a temperature range of 100-130 °C for several hours (e.g., 5-12 hours). The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the desired 4-amino-3,5-dichloropyridazine.

Causality behind Experimental Choices:

-

Solvent: Methanol and dioxane are common solvents for amination reactions as they are relatively inert and can solvate both the substrate and the ammonia.

-

Temperature and Pressure: The use of a sealed high-pressure vessel and elevated temperatures is often necessary to drive the nucleophilic aromatic substitution of less reactive chloro-substituents on the pyridazine ring.

-

Excess Ammonia: A large excess of ammonia is used to favor the amination reaction and minimize potential side reactions.

Synthesis of this compound (Target Molecule)

The second amination step to introduce the amino group at the C3 position is expected to be more challenging due to the deactivating effect of the existing amino group at C4.

Procedure:

-

Dissolve the purified 4-amino-3,5-dichloropyridazine (1.0 eq.) in a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a high-pressure reaction vessel.

-

Add a source of ammonia (e.g., concentrated aqueous ammonia or a solution of ammonia in a suitable solvent) in large excess.

-

Optionally, a copper catalyst (e.g., copper(I) oxide or copper(II) sulfate) can be added to facilitate the amination of the more deactivated position.

-

Seal the vessel and heat the reaction to a higher temperature, potentially in the range of 150-180 °C, for an extended period (e.g., 12-24 hours). Monitor the reaction by TLC.

-

Upon completion, cool the reaction vessel and work up the reaction mixture. This may involve dilution with water and extraction with an organic solvent like ethyl acetate.

-

The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Causality behind Experimental Choices:

-

High-Boiling Point Solvents: DMF and DMSO are used to achieve the higher reaction temperatures required for the second, more difficult amination step.

-

Copper Catalysis: Copper catalysts are known to facilitate nucleophilic aromatic substitution reactions, particularly for less reactive aryl halides.[1]

-

Higher Temperature and Longer Reaction Time: These conditions are necessary to overcome the higher activation energy barrier for the substitution of the chloro group at the C3 position, which is deactivated by the adjacent amino group.

Mechanistic Insights

The synthesis of this compound via the proposed route proceeds through a series of nucleophilic aromatic substitution (SNAr) reactions.

Diagram of the Proposed Reaction Pathway:

Caption: Proposed two-step synthesis of this compound.

The mechanism of each SNAr step involves the nucleophilic attack of ammonia on the electron-deficient carbon atom of the pyridazine ring bearing a chlorine atom. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the aminated product.

The regioselectivity of the first amination step is a critical factor. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring, along with the inductive effect of the chlorine atoms, makes the ring susceptible to nucleophilic attack. The precise position of the initial attack will depend on the relative activation of the different chloro-substituted carbons.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 3,4,5-Trichloropyridazine | C₄HCl₃N₂ | 183.42 | Starting Material |

| 4-Amino-3,5-dichloropyridazine | C₄H₂Cl₂N₃ | 164.00 | Selective Monoamination |

| This compound | C₄H₄ClN₄ | 144.56 | Second Amination |

Applications in Drug Development

The this compound scaffold is a valuable precursor for the synthesis of various kinase inhibitors and other targeted therapies. The vicinal diamines can be readily cyclized with various reagents to form fused heterocyclic systems. For instance, reaction with a carboxylic acid or its derivative can lead to the formation of an imidazo[4,5-c]pyridazine ring system. This core structure is present in a number of compounds investigated for their potential in treating cancer and other diseases. The chlorine atom at the 5-position can be further elaborated using modern cross-coupling methodologies to introduce a wide range of substituents, allowing for the fine-tuning of the pharmacological properties of the final compounds.

Conclusion

References

-

El-Sayed, M. A. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(5), 865-882. Available at: [Link].

-

Sci-Hub. Selective Amination of Trihalopyridines. Available at: [Link].

- Google Patents. Synthesis method of 3-amino-6-chloropyridazine.

-

Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic letters, 18(9), 2180–2183. Available at: [Link].

-

Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892. Available at: [Link].

-

Bíró, J. H., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 795. Available at: [Link].

-

Shishkina, S. V., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(22), 4059. Available at: [Link].

-

De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 331-353. Available at: [Link].

- Google Patents. Novel synthesis method of 3,4-dichloropyridazine.

- Google Patents. Process for the synthesis of diaminopyridine and related compounds.

-

Leclerc, F., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46(6), 925-927. Available at: [Link].

-

Lee, K. J., et al. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. The Journal of organic chemistry, 78(2), 438–444. Available at: [Link].

-

Wolk, M., et al. (2014). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic letters, 16(24), 6342–6345. Available at: [Link].

-

Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. Available at: [Link].

-

PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available at: [Link].

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. Available at: [Link].

-

Barlin, G. B., & Brown, W. V. (1967). Reaction of 3,4-Diaminopyridazine with α,β-Dicarbonyl compounds, carbon disulfide and urea, and methylation of some of the products. Journal of the Chemical Society C: Organic, 2473-2476. Available at: [Link].

-

Al-Tel, T. H. (2010). Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Tetrahedron Letters, 51(3), 541-544. Available at: [Link].

Sources

An In-depth Technical Guide to 5-Chloropyridazine-3,4-diamine: A Versatile Scaffold in Medicinal Chemistry

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its π-deficient nature, and the ability of the nitrogen atoms to act as hydrogen bond acceptors, impart favorable pharmacokinetic and pharmacodynamic characteristics to molecules that contain this core. The introduction of specific substituents, such as halogens and amino groups, further enhances the chemical diversity and biological activity of pyridazine derivatives. Among these, 5-Chloropyridazine-3,4-diamine has emerged as a key building block for the synthesis of a wide range of biologically active compounds, particularly in the realm of oncology. This guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a substituted pyridazine with the chemical formula C₄H₅ClN₄. The presence of a chlorine atom and two amino groups on the pyridazine ring offers multiple points for chemical modification, making it a highly versatile synthetic intermediate.

| Property | Value | Source |

| CAS Number | 89123-72-8 | [1] |

| Molecular Formula | C₄H₅ClN₄ | |

| Molecular Weight | 144.56 g/mol | |

| Appearance | Off-white to light brown solid (Predicted) | |

| Melting Point | >200 °C (Predicted) | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents like DMSO and DMF (Predicted) |

Synthesis of this compound: A Proposed Experimental Protocol

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be devised based on the known reactivity of polychlorinated pyridazines. The most logical precursor is 3,4,5-trichloropyridazine, which can undergo regioselective nucleophilic aromatic substitution (SNAr) reactions with ammonia. The rationale behind this approach is the differential reactivity of the chlorine atoms on the pyridazine ring, which is influenced by the electronic effects of the ring nitrogens.

Synthetic Pathway

The proposed synthesis involves a two-step amination of 3,4,5-trichloropyridazine. The first amination is expected to occur preferentially at the C4 or C5 position, followed by a second amination.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3,4,5-trichloropyridazine.

Materials:

-

3,4,5-Trichloropyridazine

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

High-pressure reaction vessel (autoclave)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

Step 1: Synthesis of 4-Amino-3,5-dichloropyridazine

-

To a solution of 3,4,5-trichloropyridazine (1.0 eq) in ethanol (10 volumes), add aqueous ammonia (5.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes). The rationale for using a significant excess of ammonia is to favor the mono-amination and minimize the formation of di-aminated byproducts at this stage.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

-

Purify the crude product by silica gel column chromatography to obtain 4-amino-3,5-dichloropyridazine.

Step 2: Synthesis of this compound

-

In a high-pressure reaction vessel, dissolve 4-amino-3,5-dichloropyridazine (1.0 eq) in ethanol (10 volumes).

-

Add a large excess of aqueous ammonia (20-30 eq). The use of a sealed vessel and a larger excess of ammonia at elevated temperature is necessary to drive the less favorable second nucleophilic substitution.

-

Seal the vessel and heat to 120-140 °C for 12-24 hours. The reaction must be carefully monitored for pressure buildup.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with water and collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Structural Elucidation and Spectroscopic Data (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the structure, the following spectral characteristics are anticipated:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.5-8.0 (s, 1H, pyridazine C6-H)

-

δ 6.0-6.5 (br s, 2H, -NH₂)

-

δ 5.5-6.0 (br s, 2H, -NH₂) The broad singlets for the amino protons are due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shifts can vary with concentration and temperature.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 150-155 (C-Cl)

-

δ 145-150 (C-NH₂)

-

δ 135-140 (C-NH₂)

-

δ 120-125 (C-H) The exact chemical shifts would require experimental verification or high-level computational modeling.

-

-

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

-

3400-3200 (N-H stretching of primary amines)

-

1650-1600 (N-H bending and C=N stretching)

-

1580-1550 (C=C stretching of the aromatic ring)

-

800-750 (C-Cl stretching)

-

-

Mass Spectrometry (MS):

-

Expected [M]+ at m/z 144 and [M+2]+ at m/z 146 with an approximate ratio of 3:1, characteristic of a molecule containing one chlorine atom.

-

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the chlorine atom and the two amino groups.

Nucleophilic Aromatic Substitution of the Chlorine Atom

The chlorine atom at the C5 position is susceptible to nucleophilic substitution, although it is generally less reactive than chlorine atoms at the C3 or C6 positions of the pyridazine ring due to the electronic effects of the adjacent nitrogen atoms. This reactivity allows for the introduction of a wide variety of substituents, including:

-

O-nucleophiles: Alkoxides and phenoxides can displace the chlorine to form ethers.

-

N-nucleophiles: Amines can be introduced to generate tri-substituted pyridazines.

-

S-nucleophiles: Thiolates can be used to synthesize thioethers.

-

C-nucleophiles: In the presence of a suitable catalyst (e.g., palladium), carbon-carbon bond formation can be achieved via cross-coupling reactions.

Caption: Reactivity of this compound towards various nucleophiles.

Reactions of the Amino Groups

The two amino groups can undergo reactions typical of primary aromatic amines, such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Diazotization: Treatment with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions.

-

Condensation: Reaction with aldehydes or ketones to form Schiff bases.

The differential reactivity of the two amino groups could potentially be exploited for selective functionalization under carefully controlled conditions.

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of compounds with diverse biological activities. The pyridazine core is a known pharmacophore in a number of approved drugs and clinical candidates.

Kinase Inhibitors: The pyridazine ring is a common feature in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site. The substituents on the pyridazine ring can be tailored to achieve potency and selectivity for specific kinases. Derivatives of this compound can be readily synthesized to explore structure-activity relationships (SAR) in the development of novel kinase inhibitors for the treatment of cancer and other diseases.

Other Therapeutic Areas: The versatility of the this compound scaffold allows for its use in the synthesis of compounds targeting a wide range of biological targets. By modifying the substituents at the C5 position and on the amino groups, libraries of compounds can be generated for screening against various diseases, including inflammatory disorders, infectious diseases, and neurodegenerative conditions.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its straightforward, albeit demanding, synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, its reactivity profile, and its potential applications in drug discovery. It is our hope that this information will be a valuable resource for scientists working at the forefront of pharmaceutical research and development.

References

-

Reagentia. This compound (1 x 100 mg). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14099144, 5-Amino-3-chloro-pyridazine. [Link]

- Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.

- Google Patents. US11046656B2 - Process for preparing 4-amino-pyridazines.

-

PrepChem. Synthesis of 4-amino-3,5-dichloropyridazine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70111, 3,4,5-Trichloropyridazine. [Link]

-

Reagentia. This compound (1 x 100 mg). [Link]

Sources

Core Compound Identification and Properties

An In-Depth Technical Guide to 5-Chloropyridazine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS Number: 89123-72-8), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and applications, grounded in authoritative scientific literature.

This compound is a substituted pyridazine, a class of aromatic heterocyclic compounds known for a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1] The specific arrangement of its functional groups—a chlorine atom and two adjacent amino groups on an electron-deficient pyridazine core—makes it a versatile intermediate for constructing more complex molecular architectures.

The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 89123-72-8 .[2] It is crucial to distinguish it from its isomers, such as 6-Chloropyridazine-3,4-diamine (CAS: 932-50-3)[3] and 5-Amino-3-chloropyridazine (CAS: 29049-45-4),[4][5][6] as the position of the substituents dramatically influences its chemical reactivity and biological profile.

Chemical Structure

The structural representation of this compound is depicted below. The numbering of the pyridazine ring is critical for understanding its reactivity and nomenclature.

Caption: Molecular Structure of this compound.

Physicochemical Properties

Quantitative data for this specific compound is not extensively published. The table below summarizes available data and properties of its close isomer, 6-Chloropyridazine-3,4-diamine, which are expected to be similar.

| Property | Value | Source |

| CAS Number | 89123-72-8 | Reagentia[2] |

| Molecular Formula | C₄H₅ClN₄ | Rlavie[3] |

| Molecular Weight | 144.56 g/mol | Calculated |

| Appearance | Yellow to white solid (predicted) | Rlavie[3] |

| Purity | >95% (typical for research grade) | Sigma-Aldrich |

| InChI Key | KUXKXCXMIJJFIZ-UHFFFAOYSA-N (for isomer) | Sigma-Aldrich |

| Storage | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |

Synthesis and Manufacturing

The following protocol is a validated method for a closely related isomer, which demonstrates the chemical principles applicable to this target. The key is the differential reactivity of the chlorine atoms on the pyridazine ring, allowing for selective nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 3,5-dichloropyridazine. The first step is a regioselective amination, followed by a second amination. The rationale for this pathway is that the electronic properties of the pyridazine ring and the influence of the existing substituents will direct the incoming nucleophiles to the desired positions.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Isomer Synthesis)

This protocol for the synthesis of 6-chloro-4-aminopyridazine from 3,5-dichloropyridazine provides a strong template for accessing the target molecule.[6][7]

Objective: To synthesize a chloro-aminopyridazine intermediate via selective nucleophilic aromatic substitution.

Materials:

-

3,5-Dichloropyridazine (1.0 eq.)

-

Ammonia (aqueous or gas)

-

1,4-Dioxane (solvent)

-

25 mL round-bottom flask or pressure vessel

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (e.g., 1.0 g, 6.71 mmol).

-

Solvent and Reagent Addition: Add 1,4-dioxane (e.g., 2 mL) and a controlled amount of ammonia (e.g., 8 mL of aqueous solution or saturation with ammonia gas).[6][7] The choice of a sealed vessel is critical when using gaseous ammonia to maintain pressure and drive the reaction.

-

Reaction Conditions: Stir the reaction mixture vigorously and heat to 100°C. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

-

Monitoring: Monitor the reaction progress overnight using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A self-validating system requires confirmation that the starting material has been consumed before proceeding.

-

Workup and Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold water or a suitable solvent to remove residual reagents. Further purification, if necessary, can be achieved by recrystallization from a solvent like ethanol to yield the pure aminopyridazine intermediate.

To obtain the final 3,4-diamine product, a subsequent nitration at the 4-position followed by reduction (e.g., using sodium dithionite or catalytic hydrogenation) would be a standard and effective strategy.[8][9]

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups.

-

Ortho-Diamine Moiety: The adjacent amino groups are powerful nucleophiles and are perfectly positioned for cyclocondensation reactions. Reacting this diamine with 1,2-dicarbonyl compounds, alpha-haloketones, or carboxylic acid derivatives can be used to construct fused five- or six-membered heterocyclic rings, such as imidazo[4,5-d]pyridazines. These fused systems are common scaffolds in pharmacologically active molecules.[8]

-

Chlorine Atom: The chlorine at the C5 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridazine ring nitrogens.[10] This allows for the introduction of a wide variety of substituents (e.g., alkoxy, amino, or thioether groups) by reacting it with appropriate nucleophiles. This serves as a key handle for late-stage diversification in a drug discovery program.

-

Pyridazine Ring: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors and coordination sites for metal catalysts, influencing the molecule's pharmacokinetic properties and enabling further derivatization.[11]

Caption: Key reactivity pathways for synthetic derivatization.

Applications in Research and Drug Development

The pyridazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds investigated for various therapeutic targets.[11] Chlorine-containing molecules are also exceptionally prevalent among FDA-approved drugs, where the halogen atom is used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[12]

-

Oncology: Pyridazine derivatives have been successfully designed as potent inhibitors of key cancer-related enzymes. For instance, chloropyridazine hybrids have shown promise as PARP-1 inhibitors, inducing apoptosis in cancer cells.[11] The diamine functionality of the title compound provides an anchor point for building out structures that can interact with the active sites of kinases and other enzymes.

-

CNS Disorders: Fused pyridazine systems have been explored as ligands for central nervous system targets, such as histamine H3 receptors and GABAA receptors.[13] The ability to easily derivatize the 5-chloro position allows for fine-tuning of the molecule's properties to optimize blood-brain barrier penetration and target engagement.

-

Scaffold for Combinatorial Chemistry: As a versatile building block, this compound is an ideal starting point for the creation of compound libraries for high-throughput screening. Its two distinct reactive sites (the diamine and the chlorine) allow for a two-dimensional diversification strategy, rapidly generating a wide array of novel chemical entities.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related chloro-amino pyridazines and pyridines provide a strong basis for safe handling protocols.[14][15][16] The compound should be handled by trained professionals in a well-ventilated chemical fume hood.

Hazard Identification (Predicted)

The following GHS classifications are based on analogous compounds and should be assumed until specific data is available.

| Hazard Class | GHS Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | PubChem[4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | PubChem[4] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | PubChem[4] |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation. | PubChem[4] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[15]

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[16]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

-

Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of waste material and contaminated packaging at an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

References

-

This compound (1 x 100 mg). Reagentia. [Link]

-

MSDS of 5-chloropyridazin-3-amine. Capot Chemical Co., Ltd. [Link]

-

SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Watson International Ltd. [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. PMC - NIH.[Link]

-

5-Amino-3-chloro-pyridazine | C4H4ClN3. PubChem.[Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central.[Link]

-

6-Chloropyridazine-3,4-Diamine | CAS 932-50-3. Rlavie.[Link]

-

Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH.[Link]

-

Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI.[Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. 6-Chloropyridazine-3,4-Diamine|CAS 932-50-3|Rlavie [rlavie.com]

- 4. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 29049-45-4 Cas No. | 5-Amino-3-chloropyridazine | Apollo [store.apolloscientific.co.uk]

- 6. 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 [chemicalbook.com]

- 7. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 8. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-AMINOPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 10. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview [mdpi.com]

- 11. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. capotchem.cn [capotchem.cn]

- 15. watson-int.com [watson-int.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Synthetic Heart of Innovation: A Technical Guide to 5-Chloropyridazine-3,4-diamine and Its Derivatives in Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-Chloropyridazine-3,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry. Our investigation reveals that the primary role of this compound is not as a standalone therapeutic agent with a defined mechanism of action, but rather as a crucial synthetic intermediate. Its unique structural arrangement of a halogenated pyridazine core with vicinal diamines offers a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This guide will elucidate the latent therapeutic potential of this compound by examining the mechanisms of action of its key derivatives, which have shown promise in oncology, neuroscience, and immunology. We will explore the synthetic pathways that transform this intermediate into potent modulators of critical biological targets and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Unseen Potential of a Versatile Scaffold

In the landscape of drug discovery, the value of a chemical entity is not always defined by its intrinsic biological activity but sometimes by its potential to give rise to a new generation of therapeutics. This compound is a prime example of such a molecule. While direct studies on its mechanism of action are not prevalent in the current body of scientific literature, its structural motifs are present in a variety of potent pharmacological agents. The chlorinated pyridazine ring is a key pharmacophore in several approved and investigational drugs, and the 3,4-diamine arrangement provides a reactive handle for the construction of fused heterocyclic systems and other complex molecular architectures. This guide will therefore focus on the "mechanism of action" of the derivatives of this compound, providing researchers and drug development professionals with a comprehensive understanding of its synthetic utility and the biological pathways targeted by the molecules it helps create.

The Chemical Versatility of the this compound Scaffold

The reactivity of this compound is centered around the chloro substituent and the two amino groups. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The adjacent amino groups are ideal for cyclization reactions to form fused five- or six-membered rings, such as imidazoles, triazines, or pyrazines. This versatility has been exploited to generate libraries of compounds for screening against various biological targets.

Below is a conceptual workflow illustrating the synthetic potential of the this compound core.

Caption: Synthetic utility of the this compound scaffold.

Mechanisms of Action of Key Derivatives

Anticancer Activity: Induction of Apoptosis and PARP-1 Inhibition

A significant area of investigation for chloropyridazine derivatives is oncology. Novel hybrids incorporating a 4-chloropyridazinoxyphenyl scaffold have been designed and synthesized as potent anticancer agents.[1] These compounds have been shown to act through a dual mechanism: the induction of apoptosis and the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[1]

Apoptosis Induction:

The apoptotic pathway is a form of programmed cell death that is essential for normal tissue homeostasis. Many cancer cells evade apoptosis. The chloropyridazine derivatives have been shown to upregulate pro-apoptotic proteins such as p53, BAX, caspase-3, and caspase-6, while downregulating anti-apoptotic proteins like BCL-2.[1] This shifts the cellular balance towards apoptosis, leading to the selective death of cancer cells.

PARP-1 Inhibition:

PARP-1 is a key enzyme in the DNA damage repair pathway, particularly in the base excision repair (BER) pathway.[1] Inhibition of PARP-1 in cancer cells, especially those with existing DNA repair defects (like BRCA1/2 mutations), leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. The 4-chloropyridazinoxyphenyl moiety has been identified as a promising pharmacophore for PARP-1 inhibition.[1]

Caption: Dual mechanism of anticancer chloropyridazine derivatives.

Neuromodulation: Targeting Nicotinic Acetylcholine Receptors

Derivatives of 6-chloropyridazine have been synthesized and evaluated for their affinity towards neuronal nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that play a crucial role in various cognitive functions, and their modulation is a key strategy in the treatment of neurological and psychiatric disorders. The synthesized compounds, featuring a 6-chloro-3-pyridazinyl group, have demonstrated nanomolar affinity for nAChRs.[2] Molecular modeling studies suggest that these compounds adopt specific conformations that allow for high-affinity binding to the receptor, potentially acting as either agonists or antagonists depending on the other substituents.[2]

Immunomodulation: Histamine H4 Receptor Antagonism

The histamine H4 receptor is primarily expressed on cells of the immune system and is involved in inflammatory and allergic responses. Diaminopyridazines have been identified as novel histamine H4 receptor antagonists.[3] By blocking the action of histamine at this receptor, these compounds have the potential to reduce inflammation and allergic symptoms. This makes the diaminopyridazine scaffold, which is closely related to this compound, a promising starting point for the development of new anti-inflammatory and anti-allergic drugs.

Experimental Protocols

General Synthesis of a Fused Imidazo[4,5-d]pyridazine Derivative

This protocol is a representative example of how this compound can be used to synthesize a fused heterocyclic system.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium metabisulfite (Na2S2O5)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a solution of this compound (1 mmol) in DMF (10 mL), add the aromatic aldehyde (1 mmol) and sodium metabisulfite (1.1 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to yield the desired imidazo[4,5-d]pyridazine derivative.

In Vitro PARP-1 Inhibition Assay

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Test compounds (chloropyridazine derivatives)

-

Assay buffer

Procedure:

-

Coat the streptavidin-coated plates with histone H1.

-

Add the PARP-1 enzyme, biotinylated NAD+, and the test compound at various concentrations to the wells.

-

Incubate the plate to allow the PARP-1 reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add the anti-poly(ADP-ribose) antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Measure the absorbance at the appropriate wavelength to determine the extent of PARP-1 inhibition.

Data Summary

The following table summarizes the biological activities of representative derivatives that can be conceptually derived from a this compound scaffold.

| Derivative Class | Target | Biological Activity | Potency (IC50/Ki) | Reference |

| 4-Chloropyridazinoxyphenyl hybrids | PARP-1 | Anticancer | Nanomolar range | [1] |

| 6-Chloropyridazinyl-diazabicycloalkanes | nAChRs | Neuromodulation | Nanomolar range | [2] |

| 3,5-Diaminopyridazines | Histamine H4 Receptor | Anti-inflammatory | Sub-micromolar range | [3] |

Conclusion

While this compound may not have a defined mechanism of action in its own right, its true value lies in its role as a versatile synthetic intermediate. The derivatives synthesized from this scaffold have demonstrated significant potential in targeting a range of critical biological pathways involved in cancer, neurological disorders, and inflammation. The continued exploration of the synthetic possibilities offered by this compound is a promising avenue for the discovery of novel and potent therapeutic agents. This guide serves as a foundational resource for researchers looking to harness the latent potential of this valuable chemical entity.

References

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. ([Link])

-

6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. ([Link])

-

Diaminopyrimidines, Diaminopyridines and Diaminopyridazines as Histamine H4 Receptor Modulators. ([Link])

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diaminopyrimidines, diaminopyridines and diaminopyridazines as histamine H4 receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 5-Chloropyridazine-3,4-diamine

Introduction

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the development of new therapeutic agents. Among these, the pyridazine core has emerged as a privileged structure, integral to a multitude of biologically active compounds. This guide focuses on a specific, yet highly versatile derivative: 5-Chloropyridazine-3,4-diamine (CAS No. 89123-72-8).

While direct evidence of potent intrinsic biological activity for this compound is not extensively documented, its true value lies in its role as a pivotal intermediate and a foundational building block for a diverse array of bioactive molecules. The presence of vicinal amino groups, a reactive chlorine atom, and the inherent properties of the pyridazine ring make it an exceptionally valuable precursor for the synthesis of fused heterocyclic systems with significant therapeutic potential.

This technical guide will provide an in-depth exploration of the synthesis of this compound, its primary application in the construction of biologically active derivatives, and a detailed look at the therapeutic promise of these resulting compounds, particularly in the realms of oncology and infectious diseases.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be approached through a multi-step process, likely commencing from more readily available pyridazine precursors. While a definitive, published protocol for this specific isomer is not widely available, a logical synthetic route can be postulated based on established reactions of related compounds, such as the synthesis of 5-Amino-3-chloropyridazine from 3,5-dichloropyridazine.[1]

A plausible synthetic pathway would involve the nitration of a suitable chloropyridazine followed by reduction and subsequent amination or functional group manipulation to achieve the desired 3,4-diamine substitution pattern. A conceptual workflow is outlined below.

Proposed Synthetic Workflow

Caption: General synthetic scheme for bioactive imidazo[4,5-d]pyridazines.

The resulting imidazo[4,5-d]pyridazine core, still bearing the reactive chlorine atom, can be further functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to generate a library of diverse compounds for biological screening. [2]

Biological Activities of this compound Derivatives

The derivatives synthesized from this compound have shown promise in several therapeutic areas, with anticancer and antimicrobial activities being the most prominent.

Anticancer Activity

PARP-1 Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. Several pyridazine-based compounds have been investigated as PARP-1 inhibitors. [3]By employing a molecular hybridization strategy, novel chloropyridazine hybrids have been designed and synthesized as potential apoptotic inducers and PARP-1 inhibitors. [3] Some of these compounds have demonstrated comparable efficacy to the approved PARP inhibitor, olaparib. [3]The mechanism of action involves inducing apoptosis and causing DNA damage, as evidenced by the upregulation of apoptotic markers like p53 and BAX, and the presence of γ-H2Ax, a marker for double-strand DNA breaks. [3]

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a well-established anticancer mechanism. Imidazo[4,5-b]pyridine derived acrylonitriles, which can be conceptually derived from precursors like this compound, have been identified as potent tubulin polymerization inhibitors. [1][4]Certain derivatives have shown strong antiproliferative activity in the submicromolar range against various human cancer cell lines. [1]These compounds interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis. [1]Notably, some lead molecules have exhibited potent inhibition of cancer cell migration without affecting the viability of normal cells, indicating a favorable therapeutic window. [1]

Kinase Inhibition

The pyridazine scaffold is recognized as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. [2]While direct examples using this compound are not abundant in the initial search, the related 6-Amino-3-chloropyridazine is a versatile starting material for a wide array of kinase inhibitors targeting pathways involved in cancer and inflammation. [2]It is highly probable that this compound could be similarly employed to generate potent kinase inhibitors.

Antimicrobial Activity

Derivatives of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have been evaluated for their antimicrobial properties. [5]Some synthesized compounds have demonstrated promising antibacterial and antifungal activities, with low minimum inhibitory concentration (MIC) values against various pathogens. [5]The structural modifications enabled by starting from a versatile precursor like a substituted diaminopyridazine allow for the fine-tuning of the antimicrobial spectrum and potency.

Quantitative Data on Biological Activity of Pyridazine Derivatives

| Compound Class | Biological Target | Activity (IC50/MIC) | Cell Lines/Organisms | Reference |

| Imidazo[4,5-b]pyridine Acrylonitriles | Tubulin Polymerization | 0.2-0.6 µM | Human cancer cell lines | [1] |

| 4-Chloropyridazinoxyphenyl Hybrids | PARP-1 | Comparable to Olaparib | HNO97, FaDu, MDA-MB-468 | [3] |

| Imidazo[4,5-c]pyridine Derivatives | Antibacterial/Antifungal | 4-8 µg/mL | E. coli, S. aureus, C. albicans | [5] |

Conclusion

This compound stands out not for its intrinsic biological activity, but as a cornerstone for the synthesis of a new generation of therapeutic agents. Its unique chemical architecture provides a robust platform for the construction of complex fused heterocyclic systems, particularly imidazo[4,5-d]pyridazines, which have demonstrated significant potential as anticancer, antimicrobial, and kinase-inhibiting agents. The continued exploration of the synthetic possibilities offered by this versatile building block will undoubtedly contribute to the expansion of the medicinal chemist's toolkit and the discovery of novel drug candidates to address unmet medical needs. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this compound in their quest for new and effective therapies.

References

-

PubMed. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

-

MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

-

Amanote Research. (PDF) Studies on the Synthesis of Pyridazine Derivatives. [Link]

-

MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

-

PubMed. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]

Sources

- 1. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Chloropyridazine-3,4-diamine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Chloropyridazine-3,4-diamine, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this molecule. By synthesizing established principles of spectroscopic analysis with data from structurally analogous compounds, this guide offers predictive insights and robust experimental protocols for the definitive characterization of this compound.

Introduction: The Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) number 89123-72-8, belongs to the pyridazine class of nitrogen-containing heterocyclic aromatic compounds.[1] Pyridazines are known for their wide range of biological activities and applications as pharmaceuticals and agrochemicals.[2] The specific substitution pattern of this compound, featuring two amino groups and a chlorine atom, makes it a versatile building block in organic synthesis. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the aromatic proton and the protons of the two amino groups. The pyridazine ring has one remaining proton, and its chemical shift will be influenced by the adjacent nitrogen atoms and the chloro and amino substituents.

Key Predicted Resonances:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic C-H | 7.5 - 8.5 | Singlet (s) | 1H | The proton on the pyridazine ring is expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms. The exact shift is influenced by the electron-donating amino groups and the electron-withdrawing chlorine atom. |

| Amine N-H | 4.0 - 6.0 | Broad Singlet (br s) | 4H | Amine protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can vary with solvent and concentration. |

Note: These are predicted values based on general chemical shift ranges for substituted pyridazines and related heterocyclic compounds.[3][4][5] Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, four distinct signals are expected for the pyridazine ring carbons.

Key Predicted Resonances:

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-Cl | 150 - 160 | The carbon atom directly attached to the chlorine will be significantly deshielded. |

| C-NH₂ (C3 & C4) | 140 - 155 | The carbons bearing the amino groups will also be deshielded, with their exact shifts influenced by their position relative to the ring nitrogens. |

| C-H | 120 - 135 | The carbon atom bonded to the sole ring proton is expected to be the most shielded of the ring carbons. |

Note: Predicted chemical shifts are based on typical values for substituted pyridazines and pyridines.[6][7][8] Quaternary carbons, those not attached to any protons, will likely exhibit weaker signals.[7]

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for polar compounds with exchangeable protons.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to the specific sample and solvent for optimal resolution.

-

Set the sample temperature (e.g., 298 K).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-Cl bonds.

Predicted Characteristic IR Absorptions:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3200 | Medium-Strong, often two bands for primary amine |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |

| C=N and C=C Stretch (Aromatic Ring) | 1650 - 1450 | Medium-Strong |

| N-H Bend (Amine) | 1650 - 1550 | Medium |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Note: These are general ranges and the exact positions and intensities can be influenced by the overall molecular structure and intermolecular interactions.[9][10]

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₄H₄ClN₃), the expected molecular weight is approximately 145.56 g/mol .[11]

Key Predicted Features:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 145. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 147 with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways for such compounds may involve the loss of small molecules like HCN, N₂, or Cl radical.

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for the analysis of this compound.[12][13][14]

-

Sample Preparation:

-